molecular formula C17H18N4O2 B2889066 1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-67-5

1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2889066
M. Wt: 310.357
InChI Key: IJILILLAMJSDGY-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form a part of several important biomolecules, including DNA and RNA .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds transform into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis of pyrimidine-derivatives, highlighting their chemical reactivity and potential in creating complex heterocyclic compounds. Hirota, Kitade, and Senda (1985) investigated the reactivities of certain pyrimidine derivatives, leading to the formation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, showcasing their significance in synthetic organic chemistry Hirota, Kitade, & Senda, 1985. Similarly, Hassaneen et al. (2003) discussed the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones, demonstrating the versatility of pyrimidine derivatives in synthesizing fused heterocyclic structures Hassaneen et al., 2003.

Photophysical Properties and Sensing Applications

Yan et al. (2017) designed and synthesized donor–π–acceptor pyrimidine-phthalimide derivatives, revealing their potential as solid-state fluorescence emitters and colorimetric pH sensors due to their aggregation-induced emission (AIE) characteristics and reversible protonation Yan et al., 2017. This research underscores the application of pyrimidine derivatives in developing novel materials for sensing and imaging.

Synthetic Methodologies

Walsh et al. (1988) explored cycloaddition reactions involving 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, resulting in pyrido[2,3-d]pyrimidines, highlighting the compound's role in facilitating novel synthetic pathways Walsh et al., 1988. Such methodologies are essential for the development of new pharmaceuticals and materials.

properties

IUPAC Name

1,3-dimethyl-5-(2-phenylethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-20-15-14(16(22)21(2)17(20)23)13(9-11-19-15)18-10-8-12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJILILLAMJSDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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